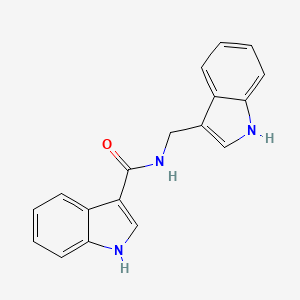

N-(1H-Indol-3-ylmethyl)-1H-indole-3-carboxamide

Description

N-(1H-Indol-3-ylmethyl)-1H-indole-3-carboxamide is a bis-indole derivative featuring two indole moieties connected via a methylene bridge and a carboxamide group. The indole scaffold is a privileged structure in medicinal chemistry due to its prevalence in bioactive natural products and synthetic drugs.

Properties

IUPAC Name |

N-(1H-indol-3-ylmethyl)-1H-indole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O/c22-18(15-11-20-17-8-4-2-6-14(15)17)21-10-12-9-19-16-7-3-1-5-13(12)16/h1-9,11,19-20H,10H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVFJQHBQTYATMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CNC(=O)C3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-Indol-3-ylmethyl)-1H-indole-3-carboxamide typically involves the reaction of indole derivatives with appropriate reagents under specific conditions. One common method involves the use of N-(1H-indol-3-ylmethyl)amine and indole-3-carboxylic acid. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-performance liquid chromatography (HPLC) and other purification techniques is common to achieve the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1H-Indol-3-ylmethyl)-1H-indole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Electrophilic substitution reactions are common, where the indole ring reacts with electrophiles like halogens or nitro groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine in acetic acid.

Major Products Formed

Oxidation: Formation of indole-3-carboxylic acid derivatives.

Reduction: Formation of indole-3-methylamine derivatives.

Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

While "N-(1H-Indol-3-ylmethyl)-1H-indole-3-carboxamide" is not directly discussed in the provided search results, research on related indole derivatives reveals several potential applications:

Antithrombotic Applications:

- P2Y12 receptor antagonists Some 1H-Indole-3-carboxamide derivatives function as reversible antagonists of the P2Y12 purinergic receptor, suggesting their utility as platelet antiaggregants with strong anti-thrombotic effects. These compounds may be valuable in treating and preventing cardiovascular disorders like thromboembolic diseases or restenoses . Thrombosis-related medical complications are major causes of death in the industrialized world, with pathologies including myocardial infarction, angina, ischemic attacks, stroke, and deep vein thrombosis . These compounds could also reduce thrombotic and restenotic risks during invasive surgical procedures like angioplasty and bypass grafting .

Antibacterial Applications:

- Antibacterial Activity Tris(1H-indol-3-yl)methylium derivatives have shown antibacterial activity, with the effectiveness depending on the carbon chain length . Derivatives with C5-C6 chains are more active, with some exhibiting high activity against Staphylococcus epidermidis and Gram-positive bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus) . The most active compounds have demonstrated higher antibacterial activity on MRSA than the reference drug levofloxacin, and their ratio between antibacterial and cytotoxic activity exceeded 10 times .

Antiproliferative Applications:

- Antiproliferative activity Certain N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides have demonstrated effective in vitro antiproliferative activities against HeLa, MCF-7, and HT-29 cancer cell lines . One compound, 7d, exhibited potent activity against HeLa (IC50 = 0.52 μM), MCF-7 (IC50 = 0.34 μM), and HT-29 (IC50 = 0.86 μM) . This compound induced cell apoptosis, arrested cells in the G2/M phase, and inhibited tubulin polymerization, suggesting it as a potential agent for tubulin polymerization inhibitors .

Treatment of Ulcerative Colitis:

- ASK1 Kinase Inhibition 1H-indole-2-carboxamide derivatives have been identified as potent ASK1 inhibitors . Apoptosis signal-regulating kinase 1 (ASK1) is involved in many human diseases, and inhibiting it could be a therapeutic strategy for ulcerative colitis (UC) . One such compound significantly attenuated body weight loss, colonic shortening, and inflammatory cell infiltration in colon tissues in a mouse model of UC . The compound also repressed the phosphorylation of ASK1-p38/JNK signaling pathways and suppressed the overexpression of inflammatory cytokines .

Mechanism of Action

The mechanism of action of N-(1H-Indol-3-ylmethyl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity. For example, it can inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells . The compound may also interact with neurotransmitter receptors, influencing neurological processes .

Comparison with Similar Compounds

Enzyme Inhibitors and Heterocyclic Derivatives

Indole carboxamides are also explored as enzyme inhibitors. Notable examples include:

- Compound 8t (N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl} acetamide): Structural Features: Oxadiazole-sulfanyl linker and chlorophenyl group. Contrast: The target compound’s simpler bis-indole structure lacks the oxadiazole heterocycle, which is critical for 8t’s enzyme inhibition.

N-Methyl-1H-indole-3-carboxamide :

Pharmacological Hypotheses Based on Structural Trends

- Cannabinoid Receptor Modulation: While the target compound lacks the fluorinated or adamantyl substituents of synthetic cannabinoids, its bis-indole structure could permit π-π stacking interactions with receptors, albeit with lower potency than ADB-FUBICA or APICA .

- Enzyme Inhibition : The indole-carboxamide motif is shared with LOX/BChE inhibitors (e.g., 8t), suggesting possible activity in oxidative stress pathways .

Data Table: Structural and Functional Comparison

Biological Activity

N-(1H-Indol-3-ylmethyl)-1H-indole-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's synthesis, biological activity, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of indole derivatives with carboxylic acids or their derivatives. One notable method utilizes commercially available indole-3-carboxylic acid, which can be converted into the corresponding amide through various coupling reactions. The efficiency of these reactions often depends on the specific reagents and conditions used, with yields varying significantly based on substrate reactivity .

Table 1: Summary of Synthetic Methods for Indole Carboxamides

| Method | Yield | Comments |

|---|---|---|

| Direct amide formation from indole-3-carboxylic acid | Moderate to excellent | Avoids unstable intermediates |

| Alkylation of indole derivatives | Variable | Higher yields observed with 3-position substrates |

| Coupling with carboxylic acids | Generally lower yields | Effective for accessing diverse amide structures |

Antiproliferative Activity

Recent studies have demonstrated that compounds related to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives synthesized from indole frameworks showed effective activities against HeLa, MCF-7, and HT-29 cancer cell lines. One specific compound demonstrated IC50 values of 0.34 μM against MCF-7 cells, indicating potent anti-cancer properties .

Mechanistic studies revealed that these compounds induce apoptosis in a dose-dependent manner and arrest the cell cycle at the G2/M phase. Additionally, they inhibit tubulin polymerization, similar to known agents like colchicine, making them potential candidates for further development as tubulin inhibitors .

Antimicrobial Activity

This compound and its derivatives have also been evaluated for antimicrobial activity. A study involving tris(1H-indol-3-yl)methylium salts showed high activity against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MIC) ranging from 0.13 to 1.0 µg/mL. These compounds exhibited low cytotoxicity against human fibroblasts while demonstrating efficacy in vivo against staphylococcal sepsis in mice .

Table 2: Biological Activity Overview

| Activity Type | Target Cells/Organisms | IC50/MIC Values | Mechanism of Action |

|---|---|---|---|

| Antiproliferative | HeLa, MCF-7, HT-29 | 0.34 - 0.86 μM | Induces apoptosis; inhibits tubulin polymerization |

| Antimicrobial | Gram-positive and Gram-negative bacteria | 0.13 - 1.0 µg/mL | Forms pores in microbial membranes |

Case Studies

Several case studies highlight the potential applications of indole-based compounds in therapeutic contexts:

- Cancer Treatment : A study demonstrated that a specific derivative significantly inhibited tumor growth in xenograft models of head and neck cancer, showcasing its potential as an anticancer agent .

- Antimicrobial Efficacy : In vivo testing on mice revealed that certain indole derivatives effectively reduced bacterial load in models of sepsis, suggesting their utility as novel antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.